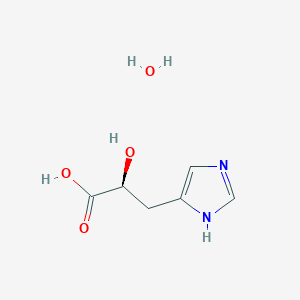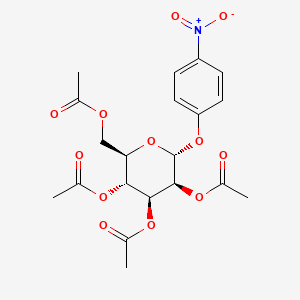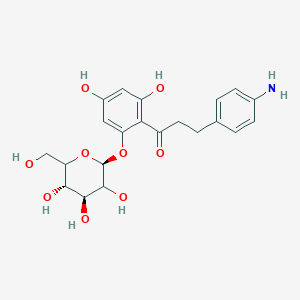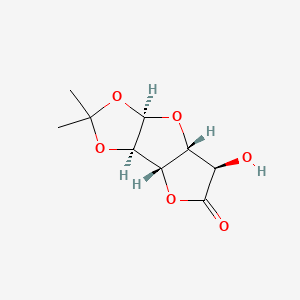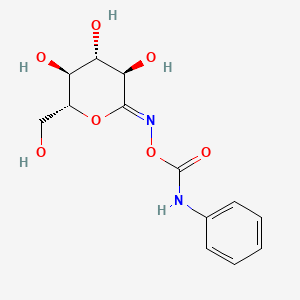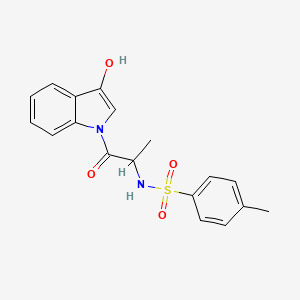
N-(Tosyl-L-alanyl)-3-hydroxyindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Tosyl-L-alanyl)-3-hydroxyindole, also known as TAHI, is a synthetic indole derivative that has been studied for its potential applications in medicinal chemistry and biochemistry. TAHI is a derivative of 3-hydroxyindole, which is an important intermediate in the synthesis of several pharmaceuticals and natural products. TAHI has been used in a variety of laboratory experiments, and its properties have been extensively studied.
Scientific Research Applications
Analysis of Leukocytes in Urine
“N-(Tosyl-L-alanyl)-3-hydroxyindole” is used as a reagent for analyzing leukocytes, especially in urine . This application is particularly useful in medical diagnostics, where the presence of leukocytes in urine can indicate an infection or other medical condition .
Electrochemical Assay for Active Leukocyte Cells
This compound has been used in an electrochemical assay for determining the presence of active leukocyte cells . This novel application allows for a more precise and reliable determination of leukocyte activity, which can be crucial in diagnosing and monitoring various diseases .
Determining the Activity of Enzymes Released by Active Leukocyte Cells
The compound is used in novel methods and kits for determining the activity of enzymes released by active leukocyte cells, especially leukocyte esterase and human neutrophil elastase, in a patient at risk of developing an infection .
Detection of Urogenital Infections
The presence of an abnormally high number of leukocyte cells in urine is a commonly used indicator of an infectious process. This compound is used in ‘dipstick’ assays for detection of urogenital infections .
Research and Quality Control
“N-(Tosyl-L-alanyl)-3-hydroxyindole” is of particular interest to those engaged in biochemical research or quality control . Its unique properties make it a valuable tool in various research applications .
Development of New Diagnostic Tools
The unique properties of “N-(Tosyl-L-alanyl)-3-hydroxyindole” make it a promising candidate for the development of new diagnostic tools. Its use in electrochemical assays and other diagnostic methods could lead to more accurate and reliable diagnostic tools in the future .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.
Mode of Action
Indole derivatives are known to interact with their targets and cause various biological changes
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives can affect a variety of biochemical pathways.
Pharmacokinetics
The compound is used as a reagent for analyzing leukocytes, especially in urine , suggesting that it may be excreted through the urinary system.
Result of Action
Given its use as a reagent for analyzing leukocytes , it may have effects on these cells.
Action Environment
Environmental factors can influence the action, efficacy, and stability of any compound. For N-(Tosyl-L-alanyl)-3-hydroxyindole, it is recommended to store it at -20°C and protect it from light , suggesting that temperature and light exposure may affect its stability and efficacy.
This compound, like other indole derivatives, has the potential to be explored for newer therapeutic possibilities .
properties
IUPAC Name |
N-[1-(3-hydroxyindol-1-yl)-1-oxopropan-2-yl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-12-7-9-14(10-8-12)25(23,24)19-13(2)18(22)20-11-17(21)15-5-3-4-6-16(15)20/h3-11,13,19,21H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNIGUXPHXNJFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)N2C=C(C3=CC=CC=C32)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Tosyl-L-alanyl)-3-hydroxyindole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

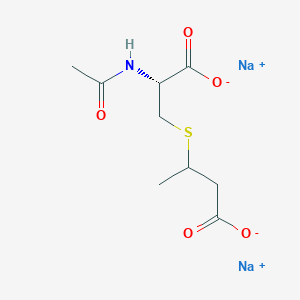

![2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-N[N-(benzyloxycarbonyl)-epsilon-aminocaproyl]-beta-D-glucopyranosylamine](/img/structure/B1140190.png)
![2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B1140191.png)
